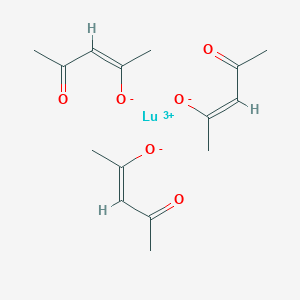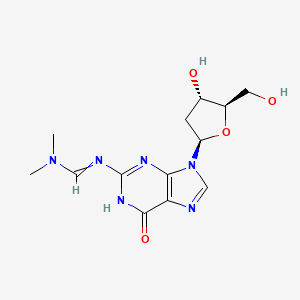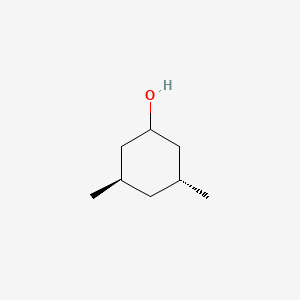
Lutetium (III) 2,4-pentanedionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a light yellow crystalline powder that is soluble in organic solvents but insoluble in water . This compound is part of the lanthanide series and is used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Lutetium (III) 2,4-pentanedionate, also known as lutetium(3+);(Z)-4-oxopent-2-en-2-olate, primarily targets organic compounds. It acts as a catalyst in the process of refluxing 1,2,4-trichlorobenzene .
Mode of Action
The compound interacts with its targets by facilitating the reaction process. As a catalyst, it speeds up the reaction without being consumed in the process
Biochemical Pathways
As a catalyst, it likely influences the rate of the biochemical reactions it is involved in .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the acceleration of the reaction it catalyzes. This results in a more efficient reaction process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at 2-8°C, in a sealed storage, away from moisture . These conditions likely help maintain the compound’s stability and efficacy.
Biochemical Analysis
Cellular Effects
It has been shown to act as an efficient photosensitizer in photon upconversion based on triplet–triplet annihilation . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exhibit a better sensitization ability in photon upconversion based on triplet–triplet annihilation, which is ascribed to the extra-long triplet lifetime compared with the d block metal counterparts . This suggests that it may have binding interactions with biomolecules and could potentially influence enzyme activation or inhibition and changes in gene expression.
Preparation Methods
Lutetium (III) 2,4-pentanedionate is typically synthesized by reacting lutetium metal with acetylacetone in an appropriate solvent. The reaction involves the formation of a complex between lutetium and the diketone acetylacetone . The synthetic route generally follows these steps:
- Dissolve lutetium metal in a solvent such as 1,2,4-trichlorobenzene.
- Add acetylacetone to the solution.
- Reflux the mixture for several hours under an inert atmosphere (e.g., nitrogen) to form the lutetium acetylacetonate complex .
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Lutetium (III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: It can undergo ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.
Thermal Decomposition: Upon heating, this compound decomposes to release lutetium oxide and volatile organic compounds.
Common reagents used in these reactions include strong acids or bases for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lutetium (III) 2,4-pentanedionate has several scientific research applications:
Comparison with Similar Compounds
Lutetium (III) 2,4-pentanedionate can be compared with other lanthanide acetylacetonate complexes, such as gadolinium (III) 2,4-pentanedionate and europium (III) 2,4-pentanedionate. These compounds share similar coordination chemistry but differ in their specific applications and properties:
Gadolinium (III) 2,4-pentanedionate: Used in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.
Europium (III) 2,4-pentanedionate: Known for its luminescent properties and used in phosphors for lighting and display technologies.
This compound is unique due to its high stability and effectiveness as a photosensitizer in photon upconversion applications .
Properties
IUPAC Name |
lutetium(3+);(Z)-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSWQJPYHKLRMB-LNTINUHCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21LuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





